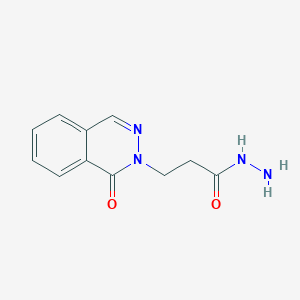

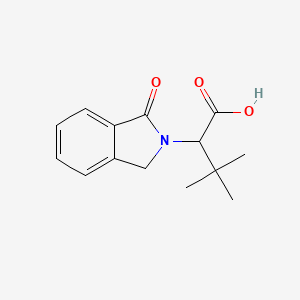

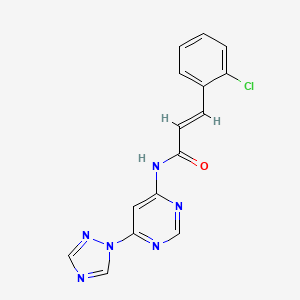

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyran derivatives, such as 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride, has been a topic of interest due to their broad spectrum of biological and pharmaceutical properties . A common approach for the synthesis of pyran derivatives is the multicomponent reaction (MCR) approach . This method involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Chemical Reactions Analysis

The chemical reactions involving pyran derivatives are diverse and depend on the specific functional groups present in the molecule . Pyran derivatives can undergo a variety of reactions, including substitution, addition, and elimination reactions .Applications De Recherche Scientifique

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity of Kojic Acid Derivatives: A study by Aytemir, Septioğlu, and Çalış (2010) synthesized derivatives of 4H-pyran-4-one, including compounds structurally similar to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride, demonstrating potential anticonvulsant properties. These compounds were tested for maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, indicating significant anticonvulsant activities without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

Antimicrobial Activity

- Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities: In a study by Aytemir, Çalış, and Özalp (2004), derivatives of 4H-pyran-4-one were synthesized and evaluated for antimicrobial activities. These compounds, related to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride, displayed significant antimicrobial properties against various bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).

Biological Activity

- Synthesis and Biological Activity of Pyrrol-2-ones and Derivatives: Research by Gein et al. (2013) on compounds structurally related to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride explored their antimicrobial activity and influence on blood coagulation. This study provides insights into the biological activities of such compounds (Gein, Syropyatov, Kasimova, Dozmorova, Voronina, & Vakhrin, 2013).

Luminescent Properties

- Luminescent Properties and Photo-induced Electron Transfer: A study by Gan, Chen, Chang, and Tian (2003) investigated the luminescent properties of naphthalimide derivatives with piperazine substituents. These findings are relevant to the understanding of compounds like 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride in the context of luminescence and photochemistry (Gan, Chen, Chang, & Tian, 2003).

Molecular Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis: Research by Ullah and Stoeckli-Evans (2021) focused on the crystal structure and molecular interactions of hydrochloride salts of compounds similar to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride. This study contributes to understanding the molecular structure and interactions of such compounds (Ullah & Stoeckli-Evans, 2021).

Propriétés

IUPAC Name |

6-methyl-4-piperazin-1-ylpyran-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-8-6-9(7-10(13)14-8)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJZMHKJUFFBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)

![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)

![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)